tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate: is a chemical compound with the molecular formula C11H22N2O3C2H2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves several steps. One common method includes the reaction of tert-butyl carbamate with (3R,4S)-4-methoxypiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane. The product is then purified through crystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted products.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: This compound is used in the study of enzyme interactions and receptor binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, it may act by blocking the active site of the enzyme, preventing substrate binding .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate can be compared with other similar compounds such as:
- tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
- tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
- tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H22N2O3 |
---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |
InChI-Schlüssel |
NHVLLFXVGDDNPB-BDAKNGLRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CNCCC1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.